

# Application Note: Assessing Cell Viability Following Treatment with PROTAC c-Met Degradar-3

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## Compound of Interest

Compound Name: PROTAC c-Met degrader-3

Cat. No.: B15543170

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The c-Met receptor tyrosine kinase, upon activation by its ligand hepatocyte growth factor (HGF), triggers downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, which are pivotal in cell proliferation, survival, and migration.[1][2][3] Dysregulation of the HGF/c-Met axis through overexpression, amplification, or mutation is implicated in the progression of various human cancers, making it a compelling therapeutic target.[3][4]

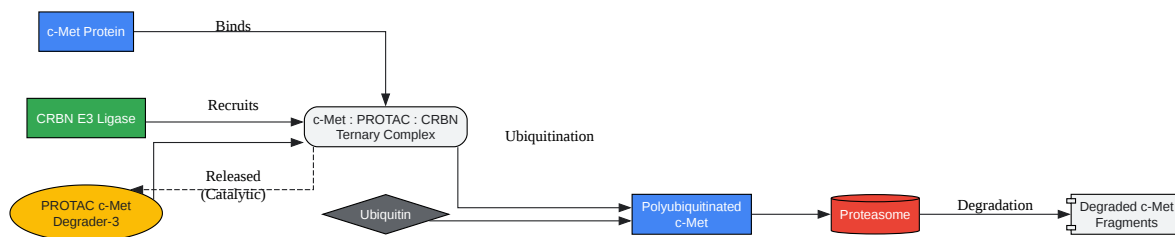
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] These heterobifunctional molecules consist of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[7][8] This engineered proximity results in the ubiquitination and subsequent proteasomal degradation of the target protein.[6]

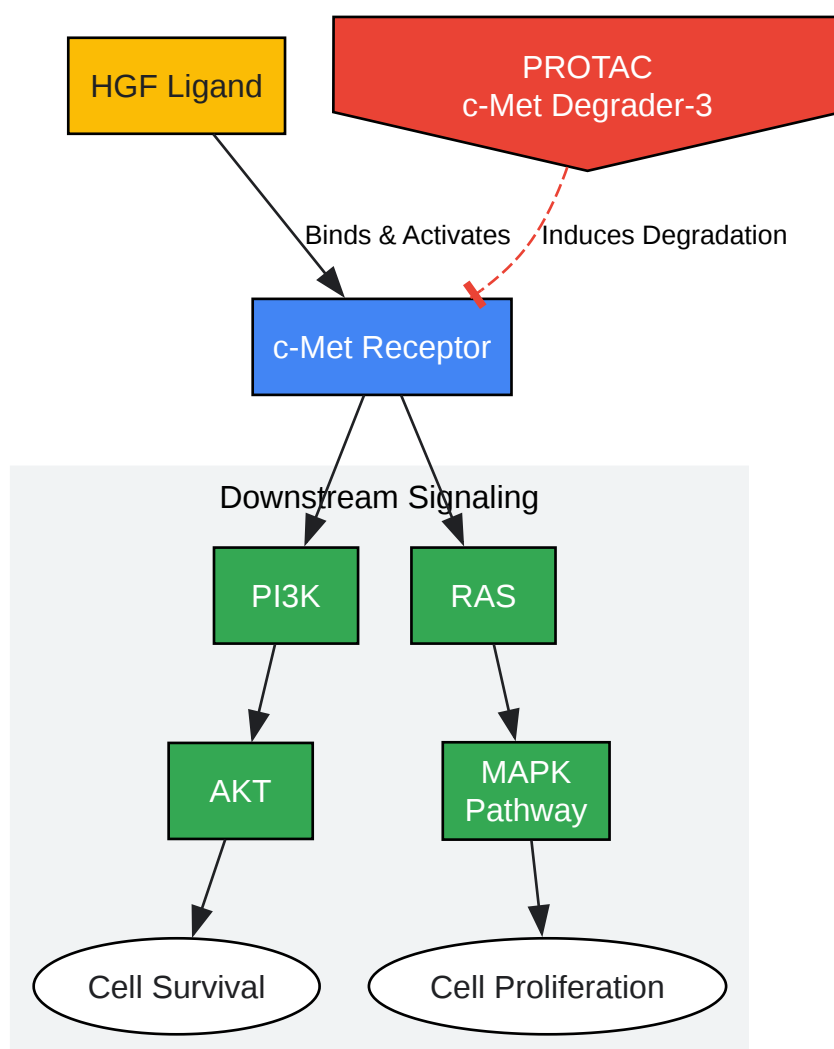
**PROTAC c-Met degrader-3** is a potent and specific degrader of the c-Met protein.[9][10] It incorporates a c-Met binding moiety and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[9][11] By inducing the degradation of c-Met, this PROTAC effectively abrogates its downstream signaling, leading to an anti-proliferative effect in cancer cells dependent on c-Met

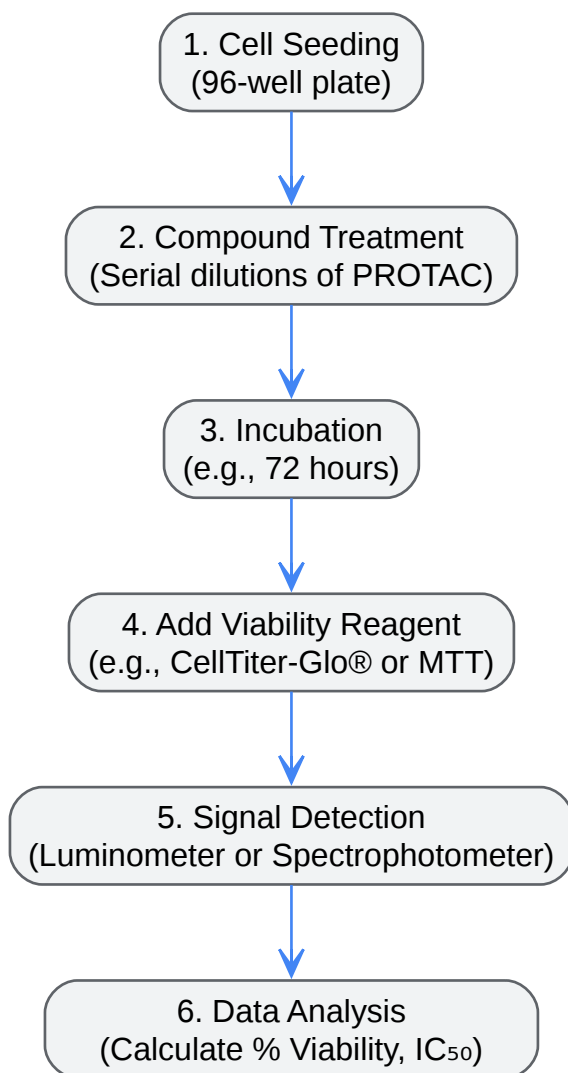
signaling. This document provides detailed protocols for evaluating the effect of **PROTAC c-Met degrader-3** on cancer cell viability using luminescent and colorimetric assays.

## Mechanism of Action & Signaling Pathway

**PROTAC c-Met degrader-3** functions by inducing the formation of a ternary complex between the c-Met protein and the CRBN E3 ligase.[8][9] This proximity facilitates the transfer of ubiquitin molecules to c-Met, marking it for destruction by the proteasome.[6] The degradation of c-Met blocks the activation of key pro-survival signaling pathways.[3][8]







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